1,4-Dichloro-2-(1,1-difluoroethyl)benzene
Overview
Description
1,4-Dichloro-2-(1,1-difluoroethyl)benzene is a chemical compound with the molecular formula C8H6Cl2F2 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of 1,4-Dichloro-2-(1,1-difluoroethyl)benzene consists of a benzene ring substituted with two chlorine atoms and a 1,1-difluoroethyl group . The exact 3D structure would require more specific analysis tools.Physical And Chemical Properties Analysis
1,4-Dichloro-2-(1,1-difluoroethyl)benzene is a liquid at room temperature . It has a molecular weight of 211.04 . More specific physical and chemical properties such as boiling point, melting point, and solubility would require more detailed analysis.Scientific Research Applications
Supramolecular Chemistry and Applications of Benzene Derivatives Benzene-1,3,5-tricarboxamides (BTAs) have significant importance in supramolecular chemistry, offering a variety of applications ranging from nanotechnology to polymer processing and biomedical fields due to their self-assembly into one-dimensional nanometer-sized rod-like structures and multivalent nature (Cantekin, de Greef, & Palmans, 2012).
Biological Significance of Triazine Scaffolds Triazines, derivatives of benzene where three carbon-hydrogen units are replaced by nitrogen atoms, show a spectrum of biological activities and are considered significant in medicinal chemistry. They serve as antibacterial, antifungal, anti-cancer, antiviral, and other agents, indicating the potential of benzene derivatives in pharmaceutical applications (Verma, Sinha, & Bansal, 2019).
Environmental and Health Effects of Benzene Benzene is known to lead to various non-cancerous health effects related to vital systems in the body, such as the reproductive, immune, nervous, endocrine, cardiovascular, and respiratory systems. This highlights the importance of understanding the environmental and health impacts of benzene derivatives (Bahadar, Mostafalou, & Abdollahi, 2014).
Antimicrobial Properties of Benzene Derivatives Compounds like p-Cymene, a derivative of benzene, exhibit antimicrobial properties, emphasizing the need for further studies to explore the use and beneficial effects of benzene derivatives in human healthcare and biomedical applications (Marchese et al., 2017).
Remediation Strategies for Environmental Pollutants Chlorobenzenes (CBs), a group of benzene derivatives, pose a high environmental risk due to their toxicity and persistence. Understanding the fate processes of CBs in the environment, such as soil, and exploring remediation strategies is crucial for environmental safety (Brahushi et al., 2017).
properties
IUPAC Name |
1,4-dichloro-2-(1,1-difluoroethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2F2/c1-8(11,12)6-4-5(9)2-3-7(6)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQANILMAVIQTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Cl)Cl)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401273008 | |
Record name | 1,4-Dichloro-2-(1,1-difluoroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401273008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dichloro-2-(1,1-difluoroethyl)benzene | |
CAS RN |
1204295-96-4 | |
Record name | 1,4-Dichloro-2-(1,1-difluoroethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1204295-96-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dichloro-2-(1,1-difluoroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401273008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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